molecular formula C11H16N2O2 B8320457 N-(1-Piperidinyl)-2-Methyl-3-Hydroxy-4-Pyridinone

N-(1-Piperidinyl)-2-Methyl-3-Hydroxy-4-Pyridinone

Cat. No. B8320457
M. Wt: 208.26 g/mol
InChI Key: WDBXUVOEHPCFFP-UHFFFAOYSA-N
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Patent
US06932960B2

Procedure details

Maltol (3.6 g, 30 mmol) and 1-aminopiperidine (4.5 g, 45 mmol) were suspended in 100 mL of water. The mixture was heated to reflux for 2 days. The mixture was cooled to room temperature, and the solvent was removed under vacuum to give a dark brown liquid. The residue was allowed to stand overnight, a solid was formed. The solid was collected by filtration and was then recrystallized in water to give brownish microcrystals. The product was collected by filtration, washed with water, and dried under vacuum overnight. The yield was 0.64 g (˜10.2%). LC-MS: M/z=209.3 for [C11H16N2O2]+. 1H NMR (600 MHz, in CD3OD, chemical shift in ppm relative to TMS): 1.34 (m, 1H, CH2); 1.81 (m, 5H, CH2); 2.40 (s, 3H, CH3); 3.00 (m, 4H, CH2); 6.43 (d, 1H, JHH=7.5 mHz, CH2/pyridinone); and 7.99 (d, 1H, JHH=7.5 mHz, CH/pyridinone).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1O[CH:7]=[CH:6][C:4](=[O:5])[C:3]=1[OH:9].[NH2:10][N:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>O>[N:11]1([N:10]2[CH:7]=[CH:6][C:4](=[O:5])[C:3]([OH:9])=[C:2]2[CH3:1])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
CC1=C(C(=O)C=CO1)O
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
NN1CCCCC1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a dark brown liquid
CUSTOM
Type
CUSTOM
Details
a solid was formed
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
was then recrystallized in water
CUSTOM
Type
CUSTOM
Details
to give brownish microcrystals
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1(CCCCC1)N1C(=C(C(C=C1)=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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